molecular formula C25H22FN3O3S B3000983 N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-44-2

N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3000983
CAS No.: 901266-44-2
M. Wt: 463.53
InChI Key: RMJXOVNLUVKCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazole-derived sulfanyl acetamide class, characterized by a central 1H-imidazole core substituted with 3-methoxyphenyl (position 2) and 4-methoxyphenyl (position 5) groups. A sulfanyl acetamide side chain is attached to position 4 of the imidazole, terminating in a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-31-20-12-6-16(7-13-20)23-25(29-24(28-23)17-4-3-5-21(14-17)32-2)33-15-22(30)27-19-10-8-18(26)9-11-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJXOVNLUVKCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and may contribute to biological activity.
  • Imidazole ring : Known for its role in various biological processes, including enzyme inhibition.
  • Sulfanyl moiety : May enhance the compound's interaction with biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Kinases : The imidazole component is known to interact with kinases, potentially inhibiting pathways involved in inflammation and cancer proliferation.
  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures can suppress the release of pro-inflammatory cytokines like TNFα, indicating a possible anti-inflammatory role .
  • Anticancer Properties : Preliminary data show that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have anticancer activity .

Efficacy in Preclinical Models

Study TypeModel UsedObservationsReference
In vitro assaysMCF cell lineInduced apoptosis; IC50 = 25.72 ± 3.95 μM
In vivo studiesTumor-suffering miceSuppressed tumor growth; significant reduction noted
Inflammatory modelsRodent modelsReduced TNFα levels; effective at 10 mg/kg dosage

Case Studies and Clinical Implications

  • Anti-cancer Activity : A case study involving a related imidazole compound demonstrated significant tumor suppression in xenograft models, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.
  • Inflammatory Diseases : Given its potential to inhibit TNFα release, this compound could be explored for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

Target Compound :

  • Core : 1H-imidazole.
  • Substituents :
    • Position 2: 3-methoxyphenyl.
    • Position 5: 4-methoxyphenyl.
    • Position 4: Sulfanyl acetamide linked to 4-fluorophenyl.

Similar Compound 1 :

  • Name : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ().
  • Core : 1H-imidazole.
  • Substituents :
    • Position 4: 4-fluorophenyl.
    • Position 2: Methylsulfinyl group.
    • Position 5: Pyridyl ring.
  • Key Differences : The pyridyl substitution and methylsulfinyl group introduce distinct electronic and steric effects compared to the methoxyphenyl groups in the target compound. This may alter binding affinity in biological targets .

Similar Compound 2 :

  • Name : N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide ().
  • Core : 1H-imidazole.
  • Substituents :
    • Position 1: 2-methoxyethyl.
    • Position 2: Methylsulfanyl.
    • Position 5: Pyridyl and propionamide groups.
  • Key Differences : The 2-methoxyethyl and propionamide substituents may enhance solubility but reduce lipophilicity compared to the target compound’s methoxyphenyl and acetamide groups .

Similar Compound 3 :

  • Name : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ().
  • Core : 1,2,4-Triazole.
  • Substituents :
    • Position 4: Ethyl group.
    • Position 5: Thiophen-2-yl.

Pharmacophoric Features and Electronic Properties

Feature Target Compound Similar Compound 1 Similar Compound 3
Aromatic Groups 3-/4-Methoxyphenyl 4-Fluorophenyl, Pyridyl Thiophen-2-yl
Sulfur-Containing Group Sulfanyl (S) Methylsulfinyl (SO) Sulfanyl (S)
Fluorine Presence 4-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl
Solubility Modifiers Methoxy groups Pyridyl, Methylsulfinyl Ethyl group
  • In contrast, methylsulfinyl (Similar Compound 1) introduces polarity and hydrogen-bonding capacity .
  • Fluorine Role : All compounds include a 4-fluorophenyl group, which improves metabolic stability and membrane permeability through hydrophobic interactions .

Crystallographic and Structural Insights

  • Target Compound: No crystallographic data are provided in the evidence. However, analogous imidazole derivatives (e.g., ) were refined using SHELXL , highlighting the importance of software like SHELX in resolving complex substituent arrangements.
  • Similar Compound 1 : Crystallized as a dihydrate, with hydrogen-bonding networks involving the pyridyl and sulfinyl groups .
  • Similar Compound 3 : Triazole derivatives often exhibit planar geometries, favoring stacking interactions absent in bulkier imidazole-based structures .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s methoxyphenyl groups may complicate synthesis compared to pyridyl or thiophene derivatives, requiring protective group strategies .
  • Biological Data Gap: No activity data (e.g., IC₅₀, pharmacokinetics) are available in the evidence, limiting direct pharmacological comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.